

Benzyl p-aminobenzoate as a building block in organic synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Benzyl p-aminobenzoate*

Cat. No.: *B041780*

[Get Quote](#)

An In-depth Technical Guide to **Benzyl p-Aminobenzoate**: A Versatile Building Block in Organic Synthesis

Authored by a Senior Application Scientist Introduction: The Strategic Advantage of Benzyl p-Aminobenzoate

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. **Benzyl p-aminobenzoate** (BPAB) emerges as a distinguished synthon, offering a unique combination of a nucleophilic aromatic amine and a protected carboxylic acid. This bifunctionality allows for sequential and site-selective modifications, making it an invaluable intermediate in the synthesis of pharmaceuticals, advanced materials, and other high-value organic compounds.[\[1\]](#)[\[2\]](#)

The core structure features a p-aminobenzoic acid (PABA) backbone, a moiety renowned for its biological significance and presence in a wide array of therapeutic agents.[\[3\]](#)[\[4\]](#) The primary aromatic amine serves as a versatile handle for a multitude of chemical transformations, including acylation, alkylation, and diazotization. Concurrently, the carboxylic acid is masked as a benzyl ester. The benzyl group is a robust protecting group, stable to a wide range of reaction conditions, yet it can be selectively cleaved under mild conditions, typically through catalytic hydrogenation. This elegant protection-deprotection strategy is central to the utility of BPAB, enabling chemists to perform extensive modifications on the amino terminus without interference from the carboxylic acid, which can be unmasked in a later synthetic step.

This guide provides an in-depth exploration of **Benzyl p-aminobenzoate**'s applications, supported by detailed protocols and technical insights to empower researchers in leveraging this versatile building block for their synthetic campaigns.

Physicochemical Properties of Benzyl p-aminobenzoate

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory.

Property	Value	Source
IUPAC Name	benzyl 4-aminobenzoate	[1] [5]
CAS Number	19008-43-6	[6] [7]
Molecular Formula	C ₁₄ H ₁₃ NO ₂	[5] [7]
Molecular Weight	227.26 g/mol	[5] [8]
Appearance	White to Off-White Solid	[8]
Melting Point	84.7 °C	[8]
Boiling Point	411.8 ± 20.0 °C (Predicted)	[8]
Solubility	Slightly soluble in Chloroform and Methanol	[8]
Storage	-20°C Freezer, Under inert atmosphere	[8]

Spectroscopic Data Summary

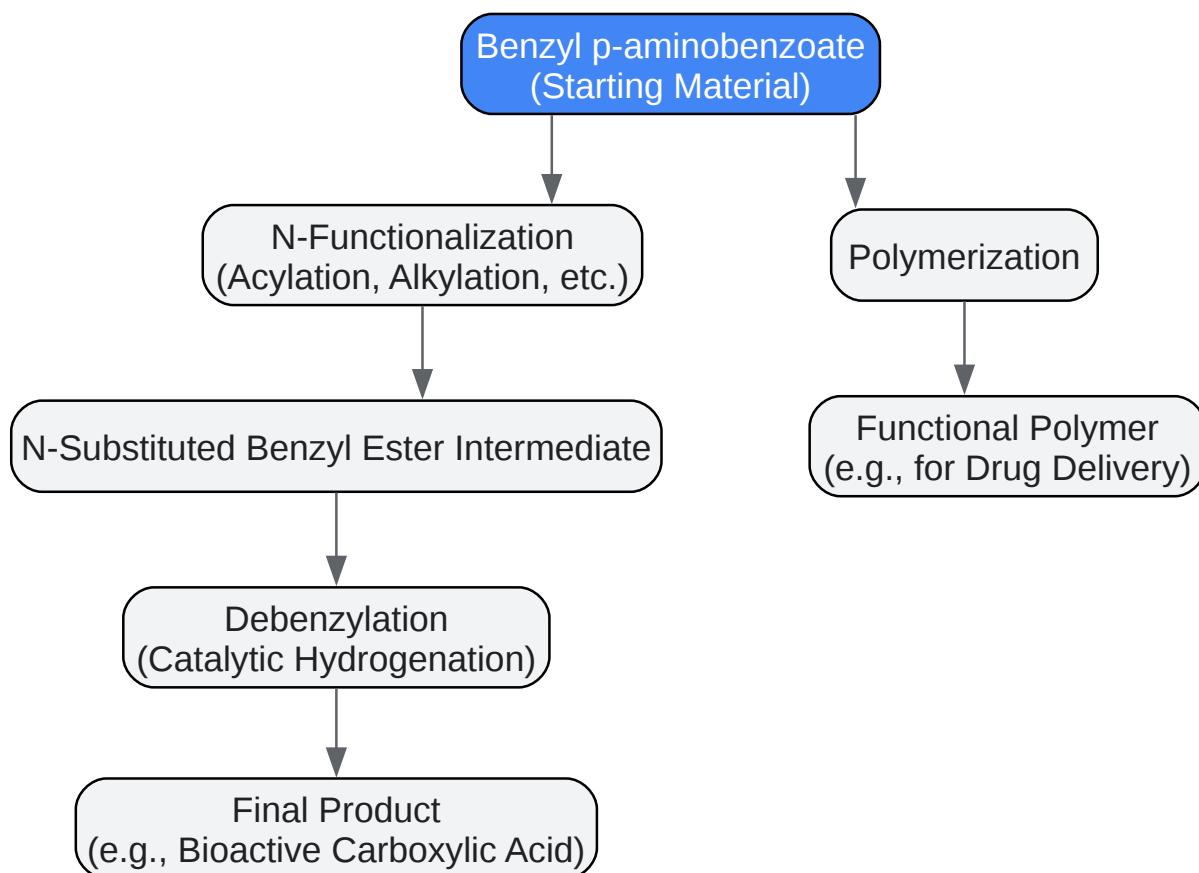
Characterization is a cornerstone of synthetic chemistry. The following table summarizes key spectroscopic data for **Benzyl p-aminobenzoate**.

Spectrum Type	Key Features / Peaks	Source
¹ H NMR (CDCl ₃)	Signals corresponding to the aromatic protons of both the aminobenzoyl and benzyl moieties, a singlet for the benzylic CH ₂ group, and a broad singlet for the NH ₂ protons.	[5][9]
¹³ C NMR	Resonances for the ester carbonyl carbon, and distinct aromatic carbons.	[5]
FTIR (KBr Wafer)	Characteristic peaks for N-H stretching of the primary amine, C=O stretching of the ester, and C-O stretching.	[5]
GC-MS	Molecular ion peak corresponding to the compound's molecular weight.	[5]

Core Synthetic Applications

The unique structure of **Benzyl p-aminobenzoate** makes it a precursor for a diverse range of molecules, particularly in medicinal and materials chemistry.

Pharmaceutical and Medicinal Chemistry


The PABA scaffold is a well-established pharmacophore.[2][10] BPAB serves as a critical starting material for derivatives with a wide spectrum of biological activities.

- **Enzyme Inhibitors:** It is used in the development of potent and selective inhibitors of enzymes like plasmin and plasma kallikrein, which are involved in fibrinolysis and inflammation.[6][8]
- **Therapeutics for Genetic Diseases:** BPAB is a key intermediate in the synthesis of novel pyrrolinones, which are being investigated as potential therapeutics for Niemann-Pick type C

disease, a rare lysosomal storage disorder.[6][8]

- Antimicrobial and Cytotoxic Agents: The primary amine of the PABA moiety can be readily converted into Schiff bases through condensation with various aldehydes.[11][12] This simple modification can transform the non-toxic PABA backbone into compounds with significant antibacterial, antifungal, and cytotoxic properties.[11][12]
- Local Anesthetics: The PABA core is the foundational structure for many local anesthetics. [13] BPAB provides a protected starting point for synthesizing analogs where the amine is functionalized before revealing the carboxylic acid, if needed.

The general synthetic strategy involves leveraging the nucleophilicity of the 4-amino group for diversification, while the benzyl ester protects the carboxyl functionality.

[Click to download full resolution via product page](#)

Caption: General synthetic utility of **Benzyl p-aminobenzoate**.

Polymer and Materials Science

The dual functionality of BPAB also makes it a valuable monomer in polymer chemistry.[\[1\]](#)

- **Functional Monomers:** The presence of the polymerizable amine group (after modification, e.g., acylation) and the aromatic core allows BPAB to be used in creating functional polymers.[\[10\]](#)
- **Influencing Material Properties:** The rigid aromatic rings within the polymer backbone can enhance thermal stability and modify mechanical properties. The PABA moiety is also a known chromophore, capable of absorbing UV radiation, making these polymers potentially useful as UV-protective materials.[\[1\]](#)[\[3\]](#)
- **Biomaterials and Drug Delivery:** Polymers derived from PABA analogs are being explored for biomedical applications, such as targeted drug delivery systems.[\[10\]](#)

Detailed Application Protocols

The following protocols are designed to be self-validating, providing clear, step-by-step instructions for key transformations involving **Benzyl p-aminobenzoate**.

Protocol 1: Synthesis of Benzyl 4-acetamidobenzoate (N-Acylation)

This protocol details the N-acetylation of BPAB using acetic anhydride, a fundamental transformation that protects the amine or adds a functional amide group. The causality for choosing acetic anhydride is its high reactivity and the ease of removing the acetic acid byproduct during workup.

Materials and Reagents

Reagent/Material	Grade	Supplier	Notes
Benzyl p-aminobenzoate	≥98%	Standard Supplier	
Acetic Anhydride	Reagent Grade	Standard Supplier	
Pyridine	Anhydrous	Standard Supplier	Acts as a catalyst and base
Dichloromethane (DCM)	Anhydrous	Standard Supplier	Reaction Solvent
1 M Hydrochloric Acid	ACS Grade	Standard Supplier	For workup
Saturated Sodium Bicarbonate	ACS Grade	Standard Supplier	For workup
Anhydrous Magnesium Sulfate	ACS Grade	Standard Supplier	Drying agent
Round-bottom flask, magnetic stirrer, TLC plates, separation funnel, rotary evaporator			

Experimental Procedure

- Reaction Setup: In a 100 mL round-bottom flask, dissolve **Benzyl p-aminobenzoate** (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Add anhydrous pyridine (1.2 eq) to the solution with stirring.
- Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise over 5 minutes. The choice to add it slowly at 0 °C is to control the exothermic reaction.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a

hexane:ethyl acetate mixture (e.g., 7:3 v/v). The product spot should have a lower R_f than the starting material.

- **Workup:** Once the reaction is complete, transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl (to remove pyridine), water, and saturated sodium bicarbonate solution (to remove excess acetic anhydride and acid).
- **Isolation:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
- **Characterization:** Confirm the structure of the resulting white solid, Benzyl 4-acetamidobenzoate, using ¹H NMR, ¹³C NMR, and MS analysis.

Caption: Experimental workflow for the N-acylation of BPAB.

Protocol 2: Debenzylation via Catalytic Hydrogenation

This protocol describes the removal of the benzyl protecting group from an N-acylated BPAB derivative to yield the free carboxylic acid. Catalytic hydrogenation is the method of choice due to its mild conditions and high efficiency, which preserves the integrity of other functional groups like the newly formed amide.

Materials and Reagents

Reagent/Material	Grade	Supplier	Notes
N-Substituted Benzyl p-aminobenzoate	Synthesized	Starting material from Protocol 1	
Palladium on Carbon (Pd/C)	10 wt. %	Standard Supplier	Catalyst
Methanol or Ethyl Acetate	ACS Grade	Standard Supplier	Reaction Solvent
Hydrogen Gas (H ₂)	High Purity		
Celite®	Standard Supplier	Filtration aid	
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)			

Experimental Procedure

- Vessel Preparation: Add the N-substituted **benzyl p-aminobenzoate** derivative (1.0 eq) and the reaction solvent (e.g., Methanol) to a suitable hydrogenation vessel.
- Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol %) to the vessel under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C is pyrophoric and can ignite in the presence of solvents and air.
- Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the vessel with hydrogen gas several times before pressurizing to the desired pressure (typically 1-4 atm or 50 psi).
- Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 2-16 hours.
- Monitoring: Progress can be monitored by TLC or LC-MS to confirm the disappearance of the starting material.

- **Filtration:** Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional solvent.
- **Isolation:** Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is the deprotected carboxylic acid product.
- **Characterization:** Confirm the structure via NMR and MS. The disappearance of the benzyl signals in the ¹H NMR spectrum is a key indicator of a successful reaction.

Safety and Handling

Benzyl p-aminobenzoate, like all chemical reagents, must be handled with appropriate care.

[14]

- **Hazards:** The substance is classified as harmful if swallowed and is toxic to aquatic life with long-lasting effects.[14][15]
- **Personal Protective Equipment (PPE):** Always wear safety glasses, chemical-resistant gloves, and a lab coat.[15][16] Handle in a well-ventilated area or a chemical fume hood.[15]
- **Handling:** Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[14][16]
- **Storage:** Store in a cool, dry, and well-ventilated area in a tightly closed container.[14]
- **Disposal:** Dispose of contents and container in accordance with local, regional, national, and international regulations.[14] Avoid release to the environment.[14][17]

References

- PubChem. (n.d.). **Benzyl p-aminobenzoate**. National Center for Biotechnology Information.
- British Pharmacopoeia. (2013, October 9). Safety data sheet.
- Haroon, M., Farwa, U., Asif, M., Sandhu, Z. A., & Raza, M. A. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. *Pharmaceuticals*, 16(10), 1459.
- Kasturi Aromatics. (n.d.). Benzyl Benzoate - Safety Data Sheet.
- Techno PharmChem. (n.d.). BENZYL BENZOATE MATERIAL SAFETY DATA SHEET.
- SpectraBase. (n.d.). p-Aminobenzoic acid, benzyl ester. John Wiley & Sons, Inc.

- Walsh, C. T., & Tang, Y. (2012). Aminobenzoates as building blocks for natural product assembly lines. *Natural Product Reports*, 29(8), 855-871.
- Silver Fern Chemical, Inc. (2020, August 24). Safety Data Sheet Benzyl Benzoate, Technical Grade.
- ResearchGate. (n.d.). Aminobenzoates as building blocks for natural product assembly lines.
- The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications.
- Walsh, C. T., & Tang, Y. (2012). Aminobenzoates as building blocks for natural product assembly lines. *Natural Product Reports*, 29(8), 855-871.
- Hraníček, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. *Biomolecules*, 10(1), 9.
- Hraníček, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. *Biomolecules*, 10(1), 9.
- ResearchGate. (n.d.). The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes.
- Odion, E. E., et al. (2021). One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and its antibacterial screening. *Journal of Pharmaceutical Research International*, 33(46A), 256-263.
- ResearchGate. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
- Chen, H., & Zhou, J. (2003). Drug evolution: p-aminobenzoic acid as a building block. *Drug Discovery Today*, 8(2), 87-95.
- Curtis, G. H. (1950). Cutaneous hypersensitivity to monoglycerol para-aminobenzoate: cross-sensitization and bilateral eczematization. *Cleveland Clinic Quarterly*, 17(2), 90-95.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzyl p-aminobenzoate | C14H13NO2 | CID 98488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benzyl p-aminobenzoate | 19008-43-6 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. benzyl p-aminobenzoate CAS#: 19008-43-6 [amp.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ccjm.org [ccjm.org]
- 14. pharmacopoeia.com [pharmacopoeia.com]
- 15. kasturiaromatics.com [kasturiaromatics.com]
- 16. technopharmchem.com [technopharmchem.com]
- 17. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- To cite this document: BenchChem. [Benzyl p-aminobenzoate as a building block in organic synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041780#benzyl-p-aminobenzoate-as-a-building-block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com